molecular formula C7H4F3IO B12960255 1,2,4-Trifluoro-5-iodo-3-methoxybenzene CAS No. 13332-13-3

1,2,4-Trifluoro-5-iodo-3-methoxybenzene

Katalognummer: B12960255
CAS-Nummer: 13332-13-3
Molekulargewicht: 288.01 g/mol
InChI-Schlüssel: RUMSSKLEHUCLHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,4-Trifluoro-5-iodo-3-methoxybenzene is an organic compound with the molecular formula C7H4F3IO It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms, one by an iodine atom, and one by a methoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2,4-Trifluoro-5-iodo-3-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 1,2,4-trifluoro-3-methoxybenzene using iodine and a suitable oxidizing agent, such as hydrogen peroxide or nitric acid, under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

1,2,4-Trifluoro-5-iodo-3-methoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1,2,4-Trifluoro-5-iodo-3-methoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with anti-inflammatory or anticancer properties.

    Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials.

Wirkmechanismus

The mechanism of action of 1,2,4-trifluoro-5-iodo-3-methoxybenzene depends on its specific application. In chemical reactions, it acts as an electrophile or nucleophile, depending on the reaction conditions. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,2,4-Trifluoro-5-iodo-3-methoxybenzene is unique due to the combination of fluorine, iodine, and methoxy substituents on the benzene ring. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

13332-13-3

Molekularformel

C7H4F3IO

Molekulargewicht

288.01 g/mol

IUPAC-Name

1,2,4-trifluoro-5-iodo-3-methoxybenzene

InChI

InChI=1S/C7H4F3IO/c1-12-7-5(9)3(8)2-4(11)6(7)10/h2H,1H3

InChI-Schlüssel

RUMSSKLEHUCLHC-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=CC(=C1F)I)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.